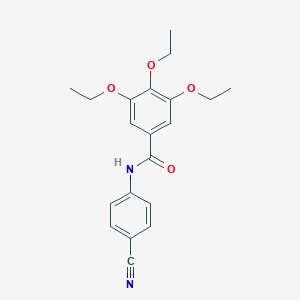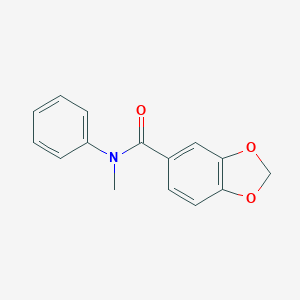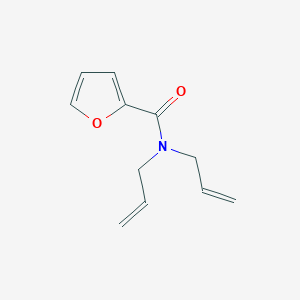
4-(1H-benzimidazol-2-ylmethoxy)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-ylmethoxy)phenylamine, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BISA is a benzimidazole derivative that possesses a unique chemical structure, which makes it a promising candidate for developing new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors in the brain. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to modulate certain receptors in the brain, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include its relatively simple synthesis method, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. The limitations of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include the lack of understanding of its mechanism of action, the need for further research to fully understand its potential applications, and the potential for side effects.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, including further studies on its mechanism of action, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, the exploration of its potential use in treating other diseases, and the investigation of its potential side effects and toxicity.
Synthesemethoden
The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine involves the reaction of 4-aminophenol and o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with methanol and hydrochloric acid to form the final compound. The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is a relatively simple and straightforward process, which makes it an attractive target for researchers looking to develop new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for developing new drugs to treat a range of diseases. In pharmacology, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may make it useful in the treatment of depression and anxiety disorders. In biochemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to inhibit the activity of certain enzymes, which may make it useful in the development of new enzyme inhibitors.
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
InChI-Schlüssel |
KFQRIMWPTMLPJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)











![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
